molecular formula C11H12F3NO B13106590 (R)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Katalognummer: B13106590
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: CEWLRRRWXJKROL-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of the trifluoromethoxy group imparts distinct physicochemical characteristics, making it a valuable compound for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the trifluoromethoxylation of a suitable naphthalene derivative, followed by amination and subsequent resolution to obtain the desired enantiomer. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a diverse array of compounds .

Wissenschaftliche Forschungsanwendungen

®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
  • (S)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group. These features contribute to its distinct physicochemical properties and biological activities, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C11H12F3NO

Molekulargewicht

231.21 g/mol

IUPAC-Name

(1R)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h2-3,6,9H,1,4-5,15H2/t9-/m1/s1

InChI-Schlüssel

CEWLRRRWXJKROL-SECBINFHSA-N

Isomerische SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)OC(F)(F)F)N

Kanonische SMILES

C1CC(C2=C(C1)C(=CC=C2)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.